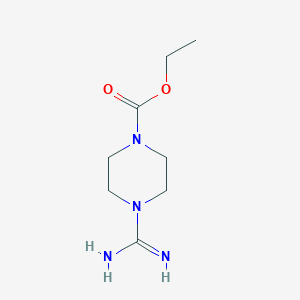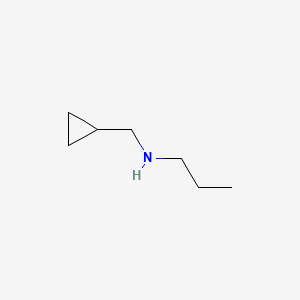
1,4-Dibromo-2,5-difluorobenzène
Vue d'ensemble
Description
1,4-Dibromo-2,5-difluorobenzene is an aromatic compound with the molecular formula C6H2Br2F2 and a molecular weight of 271.88 g/mol . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two by fluorine atoms. This compound is typically found as white crystals or powder and is used in various chemical synthesis processes .
Applications De Recherche Scientifique
1,4-Dibromo-2,5-difluorobenzene is utilized in several scientific research fields:
Mécanisme D'action
Target of Action
1,4-Dibromo-2,5-difluorobenzene is primarily used as a building block in the synthesis of polymers
Mode of Action
The compound’s mode of action is largely dependent on its chemical structure and the reactions it undergoes during the synthesis of polymers . It can participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Biochemical Pathways
Its primary function is in the field of synthetic chemistry where it is used to create more complex molecules .
Analyse Biochimique
Biochemical Properties
1,4-Dibromo-2,5-difluorobenzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of phosphino and biphenylylene derivatives . These interactions are crucial for the development of new materials with specific biochemical properties. The compound’s ability to form stable complexes with enzymes and proteins makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 1,4-Dibromo-2,5-difluorobenzene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the respiratory system, causing irritation when inhaled . Additionally, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 1,4-Dibromo-2,5-difluorobenzene exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with enzymes and proteins is key to its mechanism of action. These interactions can result in the modulation of enzyme activity, affecting various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dibromo-2,5-difluorobenzene change over time. The compound is stable under recommended storage conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects are often related to the compound’s stability and degradation products.
Dosage Effects in Animal Models
The effects of 1,4-Dibromo-2,5-difluorobenzene vary with different dosages in animal models. At low doses, the compound can have beneficial effects on biochemical pathways, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. High doses can lead to respiratory irritation and other adverse effects.
Metabolic Pathways
1,4-Dibromo-2,5-difluorobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can lead to changes in the levels of metabolites, affecting overall cellular metabolism. These interactions are crucial for understanding the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, 1,4-Dibromo-2,5-difluorobenzene is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation within specific cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s effects on cellular function.
Subcellular Localization
1,4-Dibromo-2,5-difluorobenzene is localized within specific subcellular compartments, where it exerts its biochemical effects . The compound’s activity is influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, affecting its function and activity within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-difluorobenzene using bromine in the presence of a catalyst . The reaction is typically carried out under controlled temperature conditions to ensure the selective substitution of bromine atoms at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of 1,4-Dibromo-2,5-difluorobenzene often involves large-scale bromination reactions. The process may include the use of bromine or other brominating agents, along with appropriate solvents and catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed in the presence of arylboronic acids.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Coupling Products: Biaryl compounds are the primary products of Suzuki-Miyaura coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dibromo-4,5-difluorobenzene
- 4-Bromo-1,2-difluorobenzene
- 1,4-Dibromobenzene
- 1,4-Diiodotetrafluorobenzene
Uniqueness
1,4-Dibromo-2,5-difluorobenzene is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in selective substitution and coupling reactions, offering advantages in the synthesis of specialized organic compounds .
Propriétés
IUPAC Name |
1,4-dibromo-2,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVMLJCMUBZVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186365 | |
| Record name | 1,4-Dibromo-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327-51-5 | |
| Record name | 1,4-Dibromo-2,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromo-2,5-difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dibromo-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromo-2,5-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIBROMO-2,5-DIFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAY7VM7HFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,4-dibromo-2,5-difluorobenzene a valuable building block in polymer chemistry?
A1: 1,4-Dibromo-2,5-difluorobenzene serves as a versatile monomer in the synthesis of various polymers, particularly poly(arylene ether)s and poly(arylene sulfide)s [, ]. The molecule's reactivity stems from its two bromine atoms, which can be readily substituted in nucleophilic aromatic substitution reactions [, , ]. This allows for the incorporation of diverse functional groups and the tailoring of polymer properties.
Q2: How does the inclusion of 1,4-dibromo-2,5-difluorobenzene influence the thermal stability of resulting polymers?
A2: Research suggests that polymers synthesized from 1,4-dibromo-2,5-difluorobenzene generally exhibit good thermal stability. For instance, poly(arylene ether)s incorporating this monomer have shown stability up to 300°C [, ]. Interestingly, post-functionalization of the bromine sites in these polymers can further enhance their thermal stability [, ].
Q3: Can you elaborate on the role of Ullmann coupling in modifying polymers derived from 1,4-dibromo-2,5-difluorobenzene?
A3: Ullmann coupling reactions offer an effective strategy for post-functionalization of polymers synthesized from 1,4-dibromo-2,5-difluorobenzene [, , ]. This reaction allows for the substitution of the bromine atoms with aromatic amines, introducing new functionalities and influencing the polymer's properties. For example, incorporating aniline moieties through Ullmann coupling increased the thermal stability of a poly(arylene ether) by 36% [].
Q4: How does the post-functionalization of polymers containing 1,4-dibromo-2,5-difluorobenzene affect their gas capture potential?
A4: While polymers derived from 1,4-dibromo-2,5-difluorobenzene may exhibit limited porosity initially, post-functionalization via Ullmann coupling can significantly impact their gas capture capabilities [, ]. This modification can lead to increased nitrogen content and altered surface morphology, enhancing the polymer's affinity for carbon dioxide [].
Q5: Are there computational studies investigating the reactivity of 1,4-dibromo-2,5-difluorobenzene in metalation reactions?
A5: Yes, Density Functional Theory (DFT) studies have been employed to understand the reactivity of 1,4-dibromo-2,5-difluorobenzene in sodium-mediated cobaltation reactions []. These studies provided insights into the electronic and steric factors influencing the formation of tetraaryl cobalt(II) square planar complexes, which are potentially valuable catalysts for C-C coupling reactions [].
Q6: What are the implications of fluorine regiochemistry in distyrylbenzene derivatives synthesized from 1,4-dibromo-2,5-difluorobenzene?
A6: Research on fluorinated distyrylbenzene chromophores highlights the impact of fluorine substitution patterns on molecular properties and solid-state organization []. For example, 1,4-dibromo-2,5-difluorobenzene was used to synthesize a series of fluorinated distyrylbenzene derivatives with varying fluorine positions. The study revealed how different fluorine regiochemistries affect the compounds' absorption spectra and packing arrangements in the solid state [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine](/img/structure/B1294864.png)







![Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-](/img/structure/B1294882.png)
